molecular formula C24H22FN3O3S B2588481 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260933-52-5

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2588481
CAS No.: 1260933-52-5
M. Wt: 451.52
InChI Key: FLYVCKNQLKIHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging with PET

The compound has been studied in the context of radioligand imaging using positron emission tomography (PET). A related compound, DPA-714, was designed with a fluorine atom for fluorine-18 labeling, allowing in vivo imaging with PET. This application highlights the potential of such compounds in medical imaging, particularly for visualizing biological processes at the molecular level (Dollé et al., 2008).

Antitumor Activities

Some derivatives of the compound have demonstrated selective antitumor activities. For instance, certain configurations of the compound have been synthesized and shown to possess selective anti-tumor properties, contributing to the ongoing search for effective cancer treatments (Xiong Jing, 2011).

Fungicidal Activities

Derivatives of this compound have been designed and synthesized with fungicidal properties. These compounds exhibited inhibitory activities against various fungi, demonstrating the compound's potential in agricultural and pharmaceutical fungicides (Qingyun Ren et al., 2007).

Inhibitors of Ribonucleotide Reductase

Some derivatives have been explored as potential antitumor agents through the inhibition of ribonucleotide reductase. This enzyme plays a crucial role in DNA synthesis, and its inhibition can be a strategy for cancer therapy (R. A. Farr et al., 1989).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized for binding the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes, and these derivatives have potential for in vivo PET imaging in neuroinflammation studies (Annelaure Damont et al., 2015).

Anti-Inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized and screened for anti-inflammatory and analgesic activities. These studies contribute to the development of new treatments for conditions characterized by inflammation and pain (Muralidharan et al., 2019).

Anticancer Agents

Certain derivatives have shown potential as anticancer agents. Research has been conducted on synthesizing compounds with various structural modifications to explore their anticancer activities, thereby contributing to the development of new cancer therapies (M. M. Al-Sanea et al., 2020).

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-13-9-15(3)21(16(4)10-13)26-20(29)12-27-19-7-8-32-22(19)23(30)28(24(27)31)17-5-6-18(25)14(2)11-17/h5-11,19,22H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVOHFUJSHLWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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